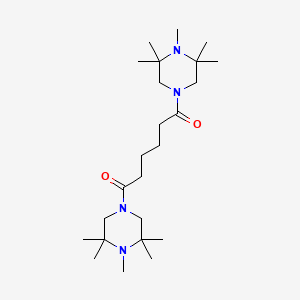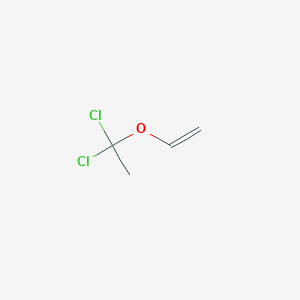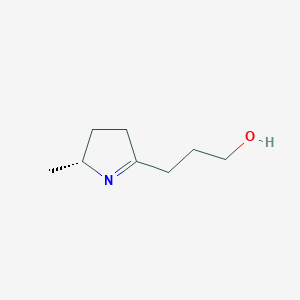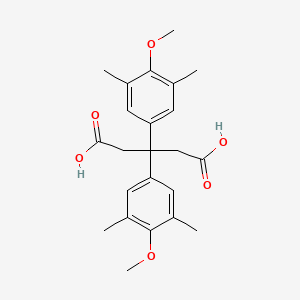
3,3-Bis(4-methoxy-3,5-dimethylphenyl)pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(4-methoxy-3,5-dimethylphenyl)pentanedioic acid is an organic compound characterized by its unique structure, which includes two methoxy and two dimethylphenyl groups attached to a pentanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-methoxy-3,5-dimethylphenyl)pentanedioic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxy-3,5-dimethylbenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with a suitable ketone to form an intermediate compound.
Oxidation: The intermediate is then oxidized to introduce the carboxylic acid groups, resulting in the formation of the pentanedioic acid structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Reactions: Utilizing catalysts to enhance the efficiency and yield of the reactions.
Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize product formation.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(4-methoxy-3,5-dimethylphenyl)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Various halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3,3-Bis(4-methoxy-3,5-dimethylphenyl)pentanedioic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,3-Bis(4-methoxy-3,5-dimethylphenyl)pentanedioic acid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may influence metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(4-methoxyphenyl)pentanedioic acid: Lacks the dimethyl groups, leading to different reactivity and properties.
3,3-Bis(3,5-dimethylphenyl)pentanedioic acid: Lacks the methoxy groups, affecting its chemical behavior.
3,3-Bis(4-hydroxy-3,5-dimethylphenyl)pentanedioic acid: Contains hydroxy groups instead of methoxy groups, altering its reactivity.
Uniqueness
3,3-Bis(4-methoxy-3,5-dimethylphenyl)pentanedioic acid is unique due to the presence of both methoxy and dimethyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
124942-88-7 |
|---|---|
Molecular Formula |
C23H28O6 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3,3-bis(4-methoxy-3,5-dimethylphenyl)pentanedioic acid |
InChI |
InChI=1S/C23H28O6/c1-13-7-17(8-14(2)21(13)28-5)23(11-19(24)25,12-20(26)27)18-9-15(3)22(29-6)16(4)10-18/h7-10H,11-12H2,1-6H3,(H,24,25)(H,26,27) |
InChI Key |
SBCOONFJKGLGSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(CC(=O)O)(CC(=O)O)C2=CC(=C(C(=C2)C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


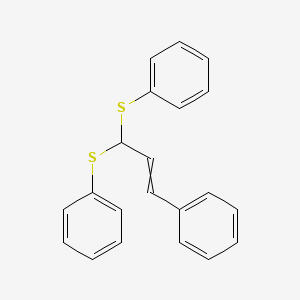
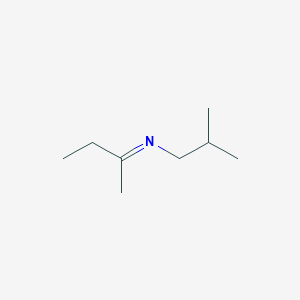
![2-[(2-Methylidenecyclopropyl)methoxy]oxane](/img/structure/B14285706.png)

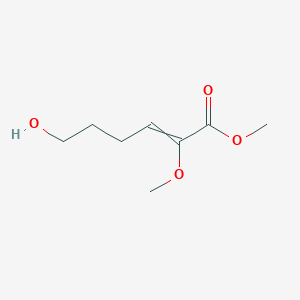
![(2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol](/img/structure/B14285728.png)
![3-[(3R,6S)-3,6-dimethyl-6-(8-phenyloctyl)dioxan-3-yl]propanoic Acid](/img/structure/B14285735.png)
![[(2-Methylpropanoyl)oxy]methyl butanoate](/img/structure/B14285749.png)
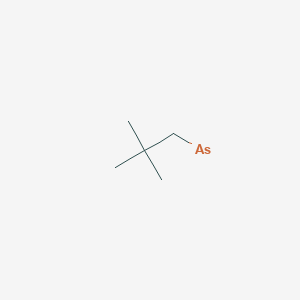

![Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl-](/img/structure/B14285761.png)
